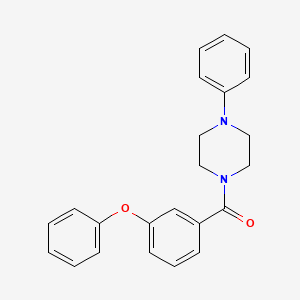
1-(3-phenoxybenzoyl)-4-phenylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-phenoxybenzoyl)-4-phenylpiperazine, also known as PBPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PBPP belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties.
作用機序
The mechanism of action of 1-(3-phenoxybenzoyl)-4-phenylpiperazine involves its interaction with various molecular targets in the body. This compound has been shown to bind to the active site of acetylcholinesterase, thereby inhibiting its activity and increasing the levels of acetylcholine in the brain. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In inflammation, this compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in the body. In the brain, this compound has been shown to improve cognitive function by increasing the levels of acetylcholine. This compound has also been shown to reduce oxidative stress and inflammation in various tissues. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. This compound has also been shown to have anti-angiogenic effects, which prevent the formation of new blood vessels that supply nutrients to cancer cells.
実験室実験の利点と制限
1-(3-phenoxybenzoyl)-4-phenylpiperazine has several advantages for lab experiments, including its high yield and purity, ease of synthesis, and well-established pharmacological properties. However, this compound also has some limitations, including its low solubility in water, which can limit its use in in vivo experiments. This compound also has a short half-life, which can limit its effectiveness in some therapeutic applications.
将来の方向性
There are several future directions for the study of 1-(3-phenoxybenzoyl)-4-phenylpiperazine. One area of research is the development of more efficient synthesis methods to improve the yield and purity of this compound. Another area of research is the investigation of this compound's potential therapeutic applications in other diseases, such as Alzheimer's disease and cardiovascular disease. Additionally, further studies are needed to elucidate the molecular targets and signaling pathways involved in this compound's pharmacological effects. Finally, the development of this compound derivatives with improved solubility and pharmacokinetic properties may enhance its therapeutic potential.
Conclusion
In conclusion, this compound is a chemical compound that has shown significant potential for therapeutic applications in various diseases. This compound's well-established pharmacological properties, ease of synthesis, and high yield and purity make it an attractive candidate for further research. The investigation of this compound's molecular targets and signaling pathways, as well as the development of more efficient synthesis methods and this compound derivatives, may lead to the development of new therapies for various diseases.
合成法
The synthesis of 1-(3-phenoxybenzoyl)-4-phenylpiperazine involves the reaction between 1-(3-phenoxybenzoyl)piperazine and benzyl chloride in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield this compound. The synthesis method of this compound has been optimized to achieve high yield and purity.
科学的研究の応用
1-(3-phenoxybenzoyl)-4-phenylpiperazine has been studied for its potential therapeutic applications in various diseases, including neurological disorders, cancer, and inflammation. In neurological disorders, this compound has shown to have neuroprotective effects by inhibiting the activity of acetylcholinesterase, an enzyme that degrades acetylcholine, a neurotransmitter involved in cognitive function. This compound has also been shown to have anti-cancer properties by inducing apoptosis, a programmed cell death, in cancer cells. In inflammation, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
(3-phenoxyphenyl)-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c26-23(25-16-14-24(15-17-25)20-9-3-1-4-10-20)19-8-7-13-22(18-19)27-21-11-5-2-6-12-21/h1-13,18H,14-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNZSBCZDRUGIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1'-(4-isobutylbenzoyl)-1,3'-bipiperidin-4-yl]methanol](/img/structure/B5353675.png)
![2-(1-{[3-(4-methylphenyl)-5-isoxazolyl]methyl}-2-piperidinyl)pyridine](/img/structure/B5353681.png)
![{3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5353690.png)
![[1-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-3-(2-phenylethyl)piperidin-3-yl]methanol](/img/structure/B5353691.png)
![8-(2-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5353696.png)
![methyl 7-(2,4-dimethylphenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5353705.png)
![2-(1H-benzimidazol-2-yl)-3-{4-[(2-hydroxyethyl)thio]-3-nitrophenyl}acrylonitrile](/img/structure/B5353708.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(2-phenylethyl)piperazine](/img/structure/B5353715.png)
![1-(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)piperidin-4-ol](/img/structure/B5353728.png)
![1-[(4-fluorophenyl)sulfonyl]prolyl-N~3~-methyl-beta-alaninamide](/img/structure/B5353729.png)
![4-benzyl-3-ethyl-1-{[5-(hydroxymethyl)-2-furyl]methyl}-1,4-diazepan-5-one](/img/structure/B5353747.png)
